1-(7-Ethylbenzofuran-2-yl)-2-methylpropan-1-amine

描述

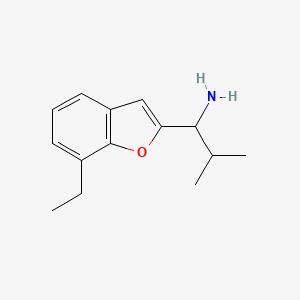

1-(7-Ethylbenzofuran-2-yl)-2-methylpropan-1-amine is a benzofuran-derived amine characterized by a 7-ethyl-substituted benzofuran core linked to a branched 2-methylpropan-1-amine group. Benzofuran scaffolds are pharmacologically significant due to their diverse biological activities, including antimicrobial, antifungal, and receptor-binding capabilities . The ethyl group at the 7-position of the benzofuran ring likely enhances lipophilicity, while the 2-methylpropan-1-amine moiety may influence stereoelectronic interactions and solubility .

属性

分子式 |

C14H19NO |

|---|---|

分子量 |

217.31 g/mol |

IUPAC 名称 |

1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C14H19NO/c1-4-10-6-5-7-11-8-12(16-14(10)11)13(15)9(2)3/h5-9,13H,4,15H2,1-3H3 |

InChI 键 |

NMSFZWLOEQTTEC-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=CC2=C1OC(=C2)C(C(C)C)N |

产品来源 |

United States |

准备方法

The synthesis of 1-(7-Ethylbenzofuran-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another approach is the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst . Industrial production methods often involve the use of microwave-assisted synthesis to obtain benzofuran derivatives efficiently .

化学反应分析

1-(7-Ethylbenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents, (diacetoxyiodo)benzene, and ruthenium catalysts . Major products formed from these reactions include 2-arylbenzofurans and 2-arylnaphthofurans .

科学研究应用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial agent due to its benzofuran scaffold . In medicine, benzofuran derivatives have been explored for their anti-cancer properties . Additionally, this compound has applications in the pharmaceutical industry as a potential drug lead compound .

作用机制

The mechanism of action of 1-(7-Ethylbenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with molecular targets and pathways in the body. For instance, it may act as a beta-adrenergic receptor antagonist, similar to bufuralol . This interaction can inhibit the activation of adenylate cyclase, leading to various physiological effects.

相似化合物的比较

Table 1: Structural and Pharmacological Comparison of Benzofuran Derivatives

Key Observations:

The 2-methylpropan-1-amine group introduces steric bulk, which may reduce receptor-binding efficiency compared to smaller amines (e.g., 2-MAPB’s N-methylpropan-2-amine) .

Stereochemical Considerations :

- Asymmetric synthesis methods (e.g., Rh-catalyzed transfer hydrogenation in ) highlight the importance of enantiomeric purity. The target compound’s 2-methylpropan-1-amine group could exhibit stereospecific interactions, akin to the 99% ee observed in triazolyl derivatives .

Physicochemical Properties :

- The hydrochloride salt form of fluorophenyl analogs (e.g., ) increases water solubility, suggesting that the target compound’s free base may require salt formation for pharmaceutical applications .

- Crystallographic data from benzofuran-carboxylic acid derivatives () demonstrates intermolecular hydrogen bonding, which correlates with higher melting points (436–437 K) compared to liquid phenyl analogs (e.g., ) .

Key Observations:

Synthetic Efficiency :

- Yields for benzofuran derivatives range from 47–83%, with higher yields achieved in hydrolysis reactions () compared to asymmetric catalysis () .

- The target compound’s synthesis may parallel methods for triazolyl derivatives, utilizing column chromatography for purification .

Analytical Robustness :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。